molecular formula C14H17NO2 B2610135 (1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one CAS No. 886361-10-0

(1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one

Cat. No. B2610135
CAS RN: 886361-10-0
M. Wt: 231.295
InChI Key: NHZXROTVMVZZBR-XBLVEGMJSA-N
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Description

“(1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one” is a chemical compound with the CAS Number: 886361-10-0. It has a molecular weight of 231.29 and its IUPAC name is (1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)-1,4-pentadien-3-one . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17NO2/c1-15(2)10-9-13(16)8-7-12-5-4-6-14(11-12)17-3/h4-11H,1-3H3/b8-7+,10-9+ . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point range of 50 - 53 degrees Celsius .

Scientific Research Applications

Controlled Release in Drug Delivery Systems

(1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one (DBA-1), a dibenzylideneacetone (DBA) analog, has been studied for its applications in controlled drug release systems. When encapsulated in poly(lactic acid) (PLA) membranes, these DBA analogs demonstrate potential in developing drug delivery systems and tissue engineering applications. The research focused on their hydrolytic degradation under different pH conditions, revealing significant insights into their controlled release characteristics (Alcántara Blanco, Urdaneta, & Sabino, 2020).

Photophysical Properties and Applications

A study on various unsymmetrical mono-carbonyl curcuminoids, including analogs of (1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one, explored their photophysical properties. These compounds demonstrate interesting electronic and structural characteristics, making them suitable for applications in areas such as optical materials and photodynamic therapy (Khalid et al., 2020).

Nonlinear Optical Properties

The compound and its derivatives have been researched for their nonlinear optical (NLO) properties. For instance, bis-chalcone derivatives of this compound show significant second harmonic generation (SHG) efficiencies, indicating their potential use in optical and photonic applications (Shettigar et al., 2006).

Fluorescence Probe Properties

The fluorescence probe properties of various derivatives, including (1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one, have been investigated. These studies have shown that these compounds can serve as effective fluorescence probes in different environments, useful in bioimaging and diagnostics (Singh & Darshi, 2002).

Chemoselective Bioreduction

Research has been conducted on the chemoselective bioreduction of derivatives of (1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one using Saccharomyces cerevisiae yeasts. This work highlights the potential of these compounds in biotechnological applications, particularly in chemoselective synthesis processes (Schaefer et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(1E,4E)-1-(dimethylamino)-5-(3-methoxyphenyl)penta-1,4-dien-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-15(2)10-9-13(16)8-7-12-5-4-6-14(11-12)17-3/h4-11H,1-3H3/b8-7+,10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZXROTVMVZZBR-XBLVEGMJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C=CC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)/C=C/C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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